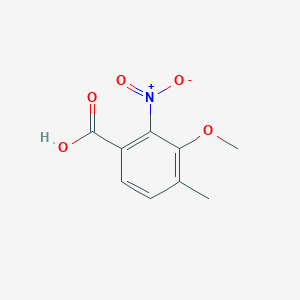

3-甲氧基-4-甲基-2-硝基苯甲酸

描述

“3-Methoxy-4-nitrobenzoic acid” is a type of organic compound . It has been used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites . It was also used in the synthesis of vorozole derivatives .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Methoxy-4-nitrobenzoic acid, has been reported to be achieved by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide .

Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .

Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Physical and Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

科学研究应用

硝基化合物

“3-甲氧基-4-甲基-2-硝基苯甲酸”是一种硝基化合物 . 硝基化合物是一类非常重要的氮衍生物。 硝基,-NO2,类似于羧酸根阴离子,是两个等效共振结构的杂化 . 这赋予硝基化合物独特的性质,使其在各种应用中发挥作用。

硝基芳香族化合物的检测

这种化合物已被用于检测硝基芳香族化合物 . 具体而言,它与被聚酰胺胺树枝状大分子-1,12-二氨基十二烷核心第4代纳米复合材料封端的CdSe量子点一起使用 . 这种应用在环境监测和安全方面尤为重要。

伏罗唑衍生物的合成

“3-甲氧基-4-甲基-2-硝基苯甲酸”已被用于合成伏罗唑衍生物 . 伏罗唑是一种芳香化酶抑制剂,是一类用于治疗乳腺癌和其他疾病的药物。

研究和工业应用

作为一种化学化合物,“3-甲氧基-4-甲基-2-硝基苯甲酸”用于各种研究和工业领域. 其具体应用根据研究或工业过程的需求而有很大差异。

物理和光谱性质

“3-甲氧基-4-甲基-2-硝基苯甲酸”的物理和光谱性质使其在各种科学应用中发挥作用 . 例如,硝基烷烃的硝基可以通过强红外带识别 .

硝基化合物的制备

“3-甲氧基-4-甲基-2-硝基苯甲酸”可用于制备其他硝基化合物 . 这包括用硝酸直接取代烃,用亚硝酸根离子进行置换反应,以及伯胺的氧化 .

安全和危害

作用机制

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds, such as this one, typically undergo a series of reactions including free radical bromination, nucleophilic substitution, and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions due to their high reactivity .

Result of Action

It has been used in the detection of nitroaromatic compounds by cdse- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .

生化分析

Biochemical Properties

3-Methoxy-4-methyl-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly those involving aromatic nitro compounds. The nitro group in 3-Methoxy-4-methyl-2-nitrobenzoic acid is known to participate in redox reactions, where it can be reduced to an amino group. This reduction process can be catalyzed by enzymes such as nitroreductases, which are involved in the detoxification of nitroaromatic compounds .

Additionally, 3-Methoxy-4-methyl-2-nitrobenzoic acid can interact with proteins through non-covalent interactions, such as hydrogen bonding and π-π stacking interactions. These interactions can influence the protein’s structure and function, potentially affecting various biochemical pathways .

Cellular Effects

3-Methoxy-4-methyl-2-nitrobenzoic acid has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the nitro group in 3-Methoxy-4-methyl-2-nitrobenzoic acid can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can act as secondary messengers in cell signaling pathways, affecting gene expression and cellular metabolism .

Furthermore, 3-Methoxy-4-methyl-2-nitrobenzoic acid can impact cellular metabolism by interacting with enzymes involved in metabolic pathways. This interaction can lead to changes in the levels of metabolites and metabolic flux, ultimately influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of action of 3-Methoxy-4-methyl-2-nitrobenzoic acid involves its interactions with biomolecules at the molecular level. The nitro group in 3-Methoxy-4-methyl-2-nitrobenzoic acid can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the methoxy and methyl groups can participate in hydrophobic interactions, further stabilizing the binding of 3-Methoxy-4-methyl-2-nitrobenzoic acid to its target proteins .

3-Methoxy-4-methyl-2-nitrobenzoic acid can also act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of nitroreductases by competing with their natural substrates, thereby affecting the detoxification of nitroaromatic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxy-4-methyl-2-nitrobenzoic acid can change over time due to its stability and degradation. Studies have shown that 3-Methoxy-4-methyl-2-nitrobenzoic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function.

Long-term exposure to 3-Methoxy-4-methyl-2-nitrobenzoic acid in in vitro or in vivo studies has shown that it can have cumulative effects on cellular function. For example, prolonged exposure to 3-Methoxy-4-methyl-2-nitrobenzoic acid can lead to the accumulation of ROS, resulting in oxidative stress and potential damage to cellular components .

属性

IUPAC Name |

3-methoxy-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQOQBIFDMSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671941 | |

| Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57281-77-3 | |

| Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)

![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)

![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)

![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)

![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)

phosphonium bromide](/img/structure/B1390995.png)

![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)